
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a chlorinated prop-2-enyl group attached to an indene structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and 2-chloroprop-2-enylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
化学反応の分析
Types of Reactions
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a ligand for receptors or enzymes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrobromide
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological or chemical behavior, making it a subject of interest for further research and development.
特性
分子式 |
C12H15Cl2N |
|---|---|
分子量 |
244.16 g/mol |
IUPAC名 |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12;/h2-5,12,14H,1,6-8H2;1H/t12-;/m1./s1 |
InChIキー |
APYVGOFVJYSIRP-UTONKHPSSA-N |
異性体SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl.Cl |
正規SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


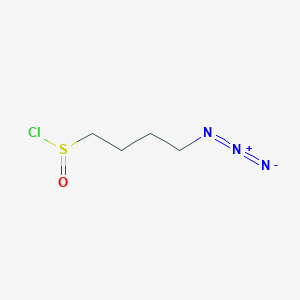
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
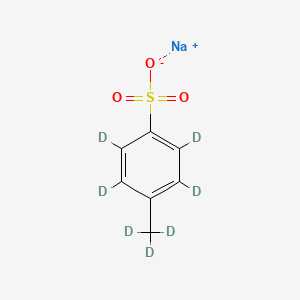
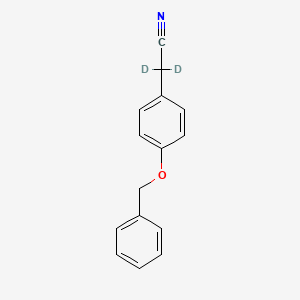
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

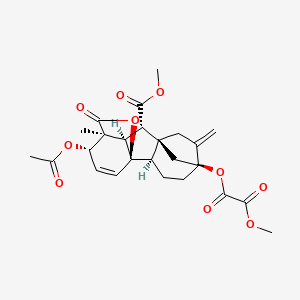
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
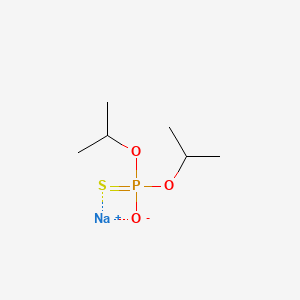
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
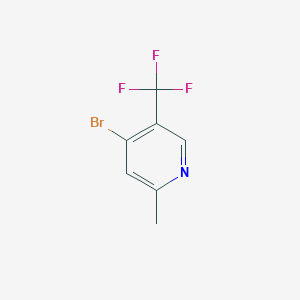
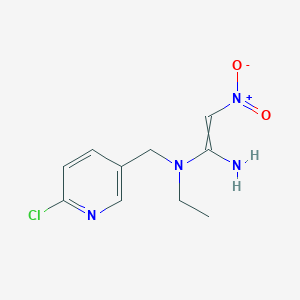

![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
